REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[CH:6]=[C:5]2[CH:18]1[CH2:23][CH2:22][N:21]([CH2:24][CH2:25][N:26]2[CH2:30][CH2:29][NH:28][C:27]2=[O:31])[CH2:20][CH2:19]1.C([O-])(=O)/C=C\C([O-])=O>>[F:17][C:14]1[CH:15]=[CH:16][C:11]([N:7]2[C:8]3[C:4](=[CH:3][CH:2]=[CH:10][CH:9]=3)[C:5]([CH:18]3[CH2:23][CH2:22][N:21]([CH2:24][CH2:25][N:26]4[CH2:30][CH2:29][NH:28][C:27]4=[O:31])[CH2:20][CH2:19]3)=[CH:6]2)=[CH:12][CH:13]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C1CCN(CC1)CCN1C(NCC1)=O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
|
FC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)C1CCN(CC1)CCN1C(NCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |